molecular formula C16H13NO6S B11614955 (3E)-6-(ethylsulfonyl)-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-(ethylsulfonyl)-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11614955
M. Wt: 347.3 g/mol
InChI Key: KWQJRKKGRHXAQK-LCYFTJDESA-N
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Description

(3E)-6-(ethylsulfonyl)-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a furan ring, and a benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-(ethylsulfonyl)-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoxazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the ethylsulfonyl group: This can be achieved through sulfonation reactions using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a furan-2-boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-(ethylsulfonyl)-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the benzoxazine core can be reduced to form alcohols.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products such as furanones, carboxylic acids, and aldehydes.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

(3E)-6-(ethylsulfonyl)-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-6-(ethylsulfonyl)-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. For example, its bioactivity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes. The ethylsulfonyl group and furan ring may play crucial roles in binding to target proteins or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-ethylsulfanyl-2-furan-2-yl-oxazol-4-yl)-triphenyl-phosphonium iodide: Shares the furan and ethylsulfonyl groups but differs in the core structure.

    Furan-2-boronic acid: Contains the furan ring and is used in similar coupling reactions.

    5-formylfuran-2-boronic acid: Another furan derivative with applications in organic synthesis.

Uniqueness

(3E)-6-(ethylsulfonyl)-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its combination of the benzoxazine core, ethylsulfonyl group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13NO6S

Molecular Weight

347.3 g/mol

IUPAC Name

6-ethylsulfonyl-3-[(Z)-2-(furan-2-yl)-2-hydroxyethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C16H13NO6S/c1-2-24(20,21)10-5-6-14-11(8-10)17-12(16(19)23-14)9-13(18)15-4-3-7-22-15/h3-9,18H,2H2,1H3/b13-9-

InChI Key

KWQJRKKGRHXAQK-LCYFTJDESA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=CO3)\O

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=CO3)O

Origin of Product

United States

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